

Fraxinellone: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fraxinellone*

Cat. No.: *B1674054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinellone is a naturally occurring sesquiterpenoid lactone, a type of coumarin derivative, isolated from various plant species, most notably the root bark of *Dictamnus dasycarpus* Turcz., a plant used in traditional Chinese medicine.[1][2] It is also found in other species within the Rutaceae family, such as those in the *Dictamnus* and *Citrus* genera.[1] Characterized by a fused benzene ring and a lactone structure combined with a terpenoid framework, **Fraxinellone** has garnered significant interest in pharmaceutical and biochemical research.[1] This interest stems from its diverse reported biological activities, including anti-inflammatory, antifungal, cytotoxic, neuroprotective, and insecticidal properties.[1][3][4][5]

This technical guide provides an in-depth overview of the core physicochemical properties and the solubility profile of **Fraxinellone**, offering a critical data resource for researchers engaged in its study for potential therapeutic applications.

Physicochemical Properties

At room temperature, **Fraxinellone** presents as a colorless to pale yellow or white crystalline solid or powder with a faint, slightly aromatic odor.[1] Its structural elucidation was

accomplished in the 1970s using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[1]

The key physicochemical properties of **Fraxinellone** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₆ O ₃	^{[1][2][4][6][7]}
Molecular Weight	232.28 g/mol	^{[6][7]}
CAS Number	28808-62-0	^{[1][2][3][6]}
Appearance	White to almost white or colorless to pale yellow powder/crystal	^[1]
Melting Point	108 - 118 °C	^{[2][6][8]}
Boiling Point	372.9 ± 30.0 °C at 760 mmHg	^[2]
Density	1.2 ± 0.1 g/cm ³	^[2]
Flash Point	179.3 ± 24.6 °C	^[2]
Log P (Octanol-Water Partition Coefficient)	3.2 ± 0.17	^[9]
XLogP3-AA	2.5	^[1]
Topological Polar Surface Area (TPSA)	39.4 Å ²	^[1]
Hydrogen Bond Acceptor Count	3	^[1]

Solubility Profile

Fraxinellone's solubility is a critical factor for its handling, formulation, and bioavailability. It is characterized by poor aqueous solubility and good solubility in common organic solvents.^[1]

Solvent	Solubility	Concentration	Source(s)
Water	Insoluble / Extremely Low	78.88 µg/mL	[3][9]
Dimethyl Sulfoxide (DMSO)	Soluble	46 mg/mL (198.04 mM)	[1][3]
Ethanol	Soluble	8 mg/mL	[1][3]
Methanol	Readily Soluble	Not specified	[1]
Acetone	Soluble	Not specified	[8]
G ₂ -β-CD Solution	Enhanced Solubility	12.74 mg/mL	[9]

The low water solubility of **Fraxinellone** is consistent with its high Log P value, which indicates its lipophilic nature.[9] This property presents a challenge for oral drug delivery, often leading to solvation-limited absorption.[9] Research has shown that solubility can be significantly enhanced through the use of solubilizing excipients, particularly cyclodextrin derivatives like 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), which increased its aqueous solubility by approximately 160-fold.[9]

Experimental Protocols

The determination of the physicochemical and solubility data presented in this guide relies on established experimental methodologies.

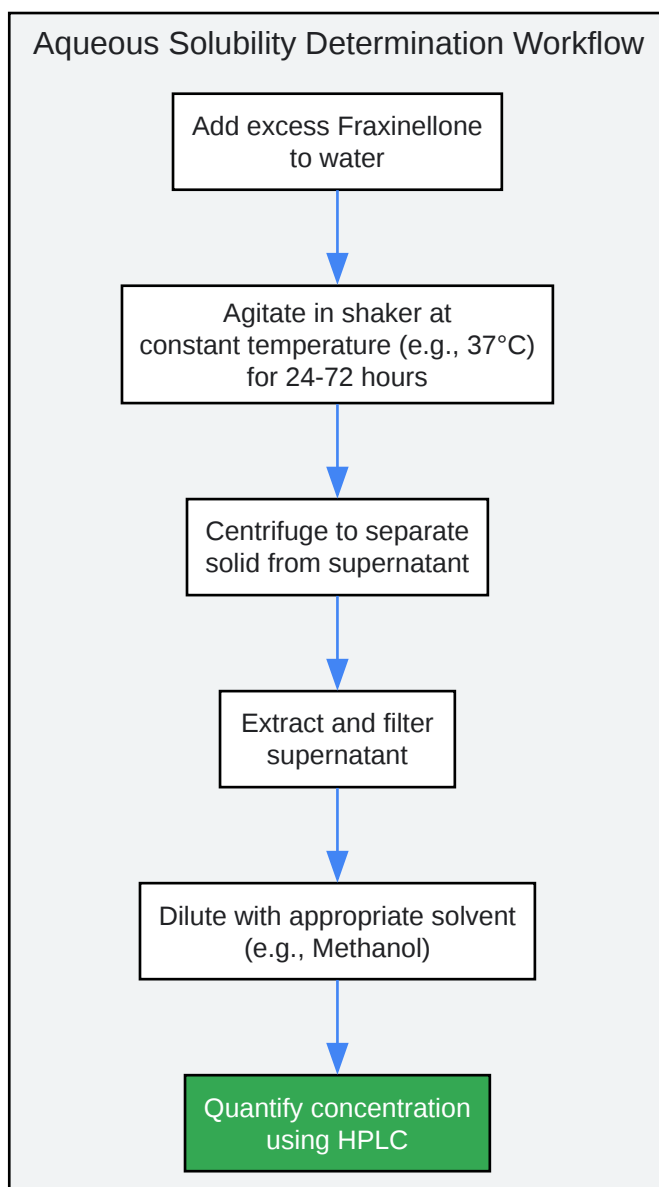
Solubility Determination (Shake-Flask Method)

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[10][11]

Protocol:

- Preparation: An excess amount of **Fraxinellone** is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed container.[9][10]

- **Equilibration:** The resulting mixture is agitated in a shaker, typically at a constant, controlled temperature (e.g., 37 °C), for a sufficient duration (e.g., 24 to 72 hours) to ensure equilibrium is reached.^{[9][10]}
- **Phase Separation:** After equilibration, the suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.^[9]
- **Sampling and Analysis:** A precise volume of the clear supernatant is carefully removed, diluted with an appropriate solvent (e.g., methanol), and filtered.^[9] The concentration of **Fraxinellone** in the diluted sample is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).^[9]



[Click to download full resolution via product page](#)

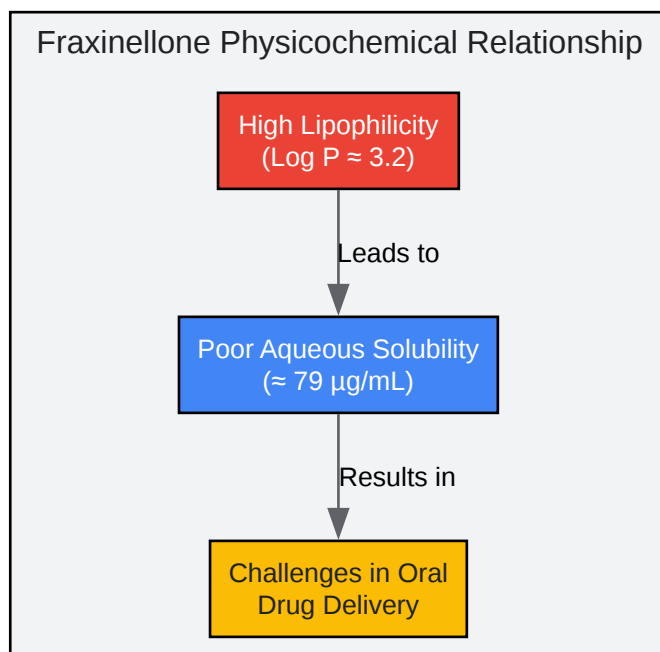
General workflow for determining the aqueous solubility of **Fraxinellone**.

Log P Determination (Shake-Flask Method)

The lipophilicity of a compound, a key predictor of its pharmacokinetic behavior, is experimentally determined by measuring its partition coefficient (Log P) between n-octanol and water.^[11]

Protocol:

- Preparation: A solution of **Fraxinellone** is prepared in either n-octanol or water.
- Partitioning: The solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separation funnel.
- Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[\[11\]](#)
- Phase Separation: The mixture is allowed to stand until the two layers (aqueous and organic) are clearly separated. Centrifugation can be used to ensure complete separation.[\[11\]](#)
- Analysis: The concentration of **Fraxinellone** in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.



[Click to download full resolution via product page](#)

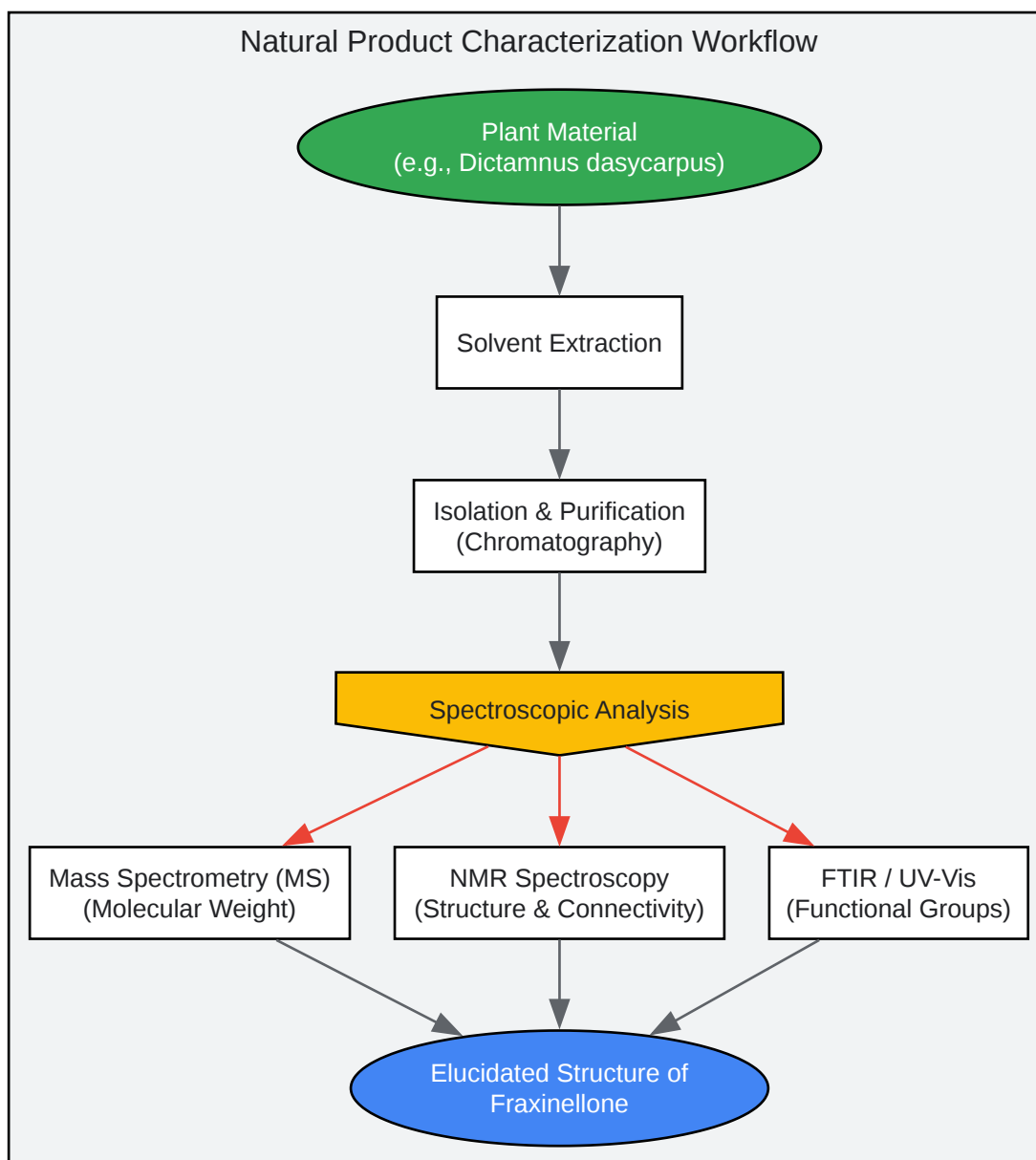
Relationship between **Fraxinellone**'s lipophilicity and its aqueous solubility.

Structural Characterization

The identification and structural elucidation of natural products like **Fraxinellone** involve a combination of spectroscopic techniques.^[12]

Protocol:

- Isolation: **Fraxinellone** is first isolated and purified from its natural source, typically using chromatographic techniques.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound.^[12] Tandem MS (MS/MS) can provide information about the fragmentation patterns, aiding in structural elucidation.^[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D NMR experiments are critical for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.^[12]
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: FTIR spectroscopy helps identify key functional groups present in the molecule, while UV-Vis spectrophotometry provides information on any conjugated or aromatic systems.^[12]
- X-ray Crystallography: For crystalline compounds, single-crystal X-ray analysis can determine the precise three-dimensional structure and absolute stereochemistry of the molecule.^[14]



[Click to download full resolution via product page](#)

A generalized workflow for the isolation and characterization of **Fraxinellone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Fraxinellone | CAS#:28808-62-0 | Chemsrce [chemsrc.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CAS 28808-62-0: Fraxinellone | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Compound: FRAXINELLONE (ChEMBL257170) - ChEMBL [ebi.ac.uk]
- 8. FRAXINELLONE | 28808-62-0 [amp.chemicalbook.com]
- 9. Rational formulation engineering of fraxinellone utilizing 6-O- α -D-maltosyl- β -cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure and absolute configuration of fraxinellone: X-ray analysis of 9 β -bromofraxinellone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Fraxinellone: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674054#fraxinellone-physicochemical-properties-and-solubility-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com